molecular formula C30H37NO8 B1254588 Pyripyropene Q

Pyripyropene Q

Cat. No. B1254588
M. Wt: 539.6 g/mol
InChI Key: LEDIGZYYICRNSS-JFNWYRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyripyropene Q is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Biological and Chemical Properties

  • Inhibition of Acyl-CoACholesterol Acyltransferase

    : Pyripyropenes, including Pyripyropene Q, are potent inhibitors of acyl-CoA:cholesterol acyltransferase, a key enzyme involved in cholesterol metabolism. This property is significant for the potential treatment of hypercholesterolemia and atherosclerosis (Ohshiro et al., 2011).

  • Insecticidal Properties : Pyripyropene A, a related compound, exhibits strong insecticidal activities against agricultural pests, suggesting that Pyripyropene Q may also have similar insecticidal properties (Goto et al., 2019).

  • Role in Pyripyropene Biosynthesis : Research on the biosynthesis of Pyripyropenes in Penicillium coprobium highlights the importance of specific enzymes, such as cytochrome P450 monooxygenases, in their biosynthetic pathway. This information can be crucial for understanding the production and potential modification of Pyripyropene Q (Hu et al., 2011).

  • Cholesterol-Lowering Potential : Pyripyropene A, similar in structure to Pyripyropene Q, has been shown to attenuate hypercholesterolemia and atherosclerosis in murine models, suggesting a potential therapeutic application for Pyripyropene Q in cholesterol management (Ohshiro et al., 2011).

  • Anti-Insect Properties : Studies have identified Pyripyropene A as effective against certain insect pests, providing insights that could be extrapolated to the potential pest-control efficacy of Pyripyropene Q (Horikoshi et al., 2018).

properties

Product Name

Pyripyropene Q

Molecular Formula

C30H37NO8

Molecular Weight

539.6 g/mol

IUPAC Name

[(1S,2S,5S,6R,7R,10R,18R)-5-acetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

InChI

InChI=1S/C30H37NO8/c1-6-23(33)36-16-29(4)21-9-12-30(5)26(28(21,3)11-10-22(29)37-17(2)32)25(34)24-20(39-30)14-19(38-27(24)35)18-8-7-13-31-15-18/h7-8,13-15,21-22,25-26,34H,6,9-12,16H2,1-5H3/t21-,22+,25+,26-,28+,29+,30-/m1/s1

InChI Key

LEDIGZYYICRNSS-JFNWYRHFSA-N

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C

Canonical SMILES

CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C

synonyms

pyripyropene Q

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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